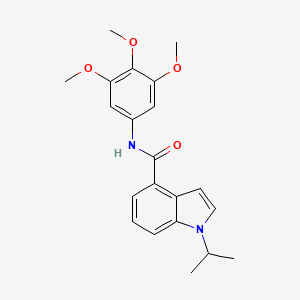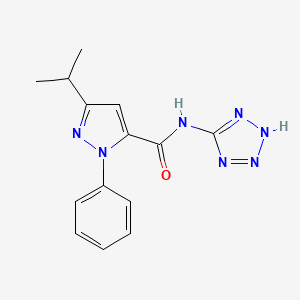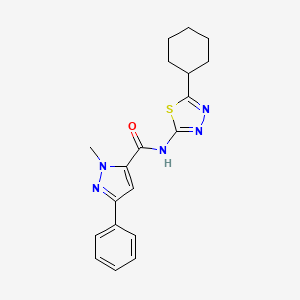
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with a propan-2-yl group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation, where the indole reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This step involves the coupling of the indole derivative with a 3,4,5-trimethoxyphenyl derivative through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as thionyl chloride followed by reaction with an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the phenyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide: This compound differs in the position of the carboxamide group on the indole ring.
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Another positional isomer with the carboxamide group at the 2-position of the indole ring.
1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide: This compound has the carboxamide group at the 5-position of the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its positional isomers.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-(3,4,5-trimethoxyphenyl)indole-4-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-13(2)23-10-9-15-16(7-6-8-17(15)23)21(24)22-14-11-18(25-3)20(27-5)19(12-14)26-4/h6-13H,1-5H3,(H,22,24) |
InChI Key |
BIBVQXCECXZXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(1H-indol-5-YL)propanamide](/img/structure/B10999467.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10999471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999472.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10999479.png)

![N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999488.png)
![2'-cyclopentyl-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10999489.png)
![methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10999496.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10999507.png)

![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10999519.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10999523.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10999533.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10999539.png)
